molecular formula C22H24N2O4 B2945240 N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888443-27-4

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No. B2945240
CAS RN: 888443-27-4
M. Wt: 380.444
InChI Key: GDAYMFKEURNZJZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide, also known as EPPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. It is a potent inhibitor of protein-protein interactions and has been found to have promising anticancer properties.

Scientific Research Applications

Synthesis and Characterization

Research has involved the synthesis and characterization of complex organic compounds, demonstrating the versatility of N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide derivatives in creating novel chemical entities. For example, the study by Hassan et al. (2014) on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases the methodological advancements in creating compounds with potential cytotoxic properties against cancer cells (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Pharmacological Potential

Another area of interest is the pharmacological evaluation of compounds derived from N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide. Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, indicating the potential for discovering new antidepressants through structural innovation and pharmacological assessment of 5-HT3 receptor antagonists (R. Mahesh, Thangaraj Devadoss, D. Pandey, & S. Bhatt, 2011).

Chemical Transformations

The compound's utility in chemical transformations is highlighted in studies like the one by Shiina et al. (2010), which discusses the kinetic resolution of racemic alpha-arylalkanoic acids, illustrating the compound's role in producing optically active esters, a critical process in synthesizing pharmaceuticals (Isamu Shiina, K. Nakata, K. Ono, Y. Onda, & M. Itagaki, 2010).

Novel Drug Leads

Furthermore, the exploration of N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide derivatives for developing new drug leads is evident in the work on angiotensin II receptor antagonists by Carini et al. (1991), showcasing the compound's relevance in creating potent, orally active antihypertensives (D. Carini, J. Duncia, P. Aldrich, et al., 1991).

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-5-27-17-13-9-7-11-15(17)23-20(25)19-18(24-21(26)22(2,3)4)14-10-6-8-12-16(14)28-19/h6-13H,5H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAYMFKEURNZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide

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